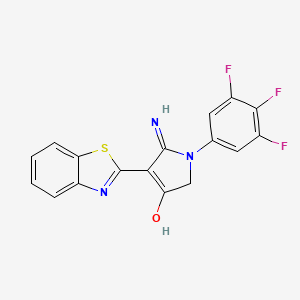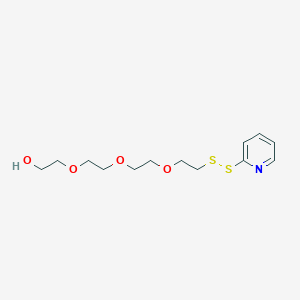
(2-pyridyldithio)-PEG4-alcohol
Übersicht
Beschreibung
“(2-pyridyldithio)-PEG4-alcohol” is a PEG linker which contains a pyridyl disulfide moiety and an alcohol group . The pyridyl disulfide group can react with thiol groups of proteins over a wide range of pH level .
Synthesis Analysis
“(2-pyridyldithio)-PEG4-alcohol” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The hydroxyl group allows for further derivatization of the compound .Molecular Structure Analysis
The molecular formula of “(2-pyridyldithio)-PEG4-alcohol” is C13H21NO4S2 . The molecular weight is 319.44 .Chemical Reactions Analysis
The pyridyl disulfide group in “(2-pyridyldithio)-PEG4-alcohol” can react with thiol groups of proteins over a wide range of pH level .Physical And Chemical Properties Analysis
“(2-pyridyldithio)-PEG4-alcohol” appears as a liquid that is colorless to light yellow . It is soluble in DMSO, DCM, and DMF . It should be stored at 4°C under nitrogen .Wissenschaftliche Forschungsanwendungen
Synthesis and Modification
- A study by Ishii et al. (2005) details the synthesis of a poly(ethylene glycol) (PEG) derivative possessing a 2-pyridyldithio end group and a carboxyl group, highlighting its potential for further chemical modifications (Ishii, Yamada, Hirase, & Nagasaki, 2005).
Bioconjugation and Drug Delivery
- Akiyama et al. (2004) synthesized a heterotelechelic PEG derivative with benzaldehyde and 2-pyridyldithio end groups, indicating its potential for bioconjugation and drug delivery applications (Akiyama, Nagasaki, & Kataoka, 2004).
- Haselgrübler et al. (1995) developed a heterobifunctional crosslinker from a PEG derivative with 2-(pyridyldithio)propionyl groups, useful in linking proteins and forming immunoliposomes (Haselgrübler, Amerstorfer, Schindler, & Gruber, 1995).
Polymer Modification and Catalysis
- Liu et al. (2005) demonstrated the use of a PEG mixture in catalyzing the Suzuki reaction of aryl iodides and bromides in water, showing its potential in green chemistry (Liu, Zhang, & Wang, 2005).
- Reetz and Wiesenhöfer (2004) explored the use of PEG in a biphasic solvent system for lipase-catalyzed acylation of alcohols (Reetz & Wiesenhöfer, 2004).
Photocatalysis and Hydrogen Evolution
- Sun et al. (2008) investigated PEG-modified TiO2 photocatalysts for enhanced hydrogen evolution from an aqueous ethanol solution, demonstrating its application in renewable energy (Sun, Zhang, Liu, Wang, & Mao, 2008).
Biomedical Engineering and Biosensing
- Bekmezci et al. (2020) developed a novel biosensor for ethanol quantification using polyfluorene-g-poly(ethylene glycol) and carbon nanotubes, indicating its use in biomedical engineering (Bekmezci, Soylemez, Yılmaz, Udum, Yagcı, & Toppare, 2020).
Wirkmechanismus
“(2-pyridyldithio)-PEG4-alcohol” is a PEG-based PROTAC linker. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S2/c15-5-6-16-7-8-17-9-10-18-11-12-19-20-13-3-1-2-4-14-13/h1-4,15H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGYTXVKRZYCDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-pyridyldithio)-PEG4-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



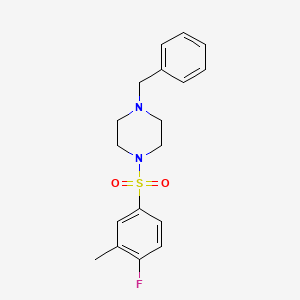
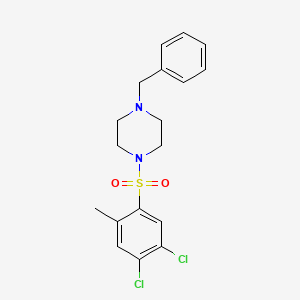
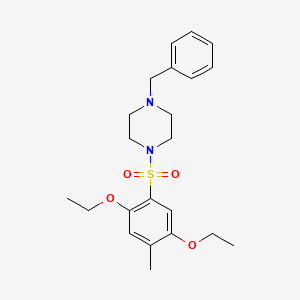
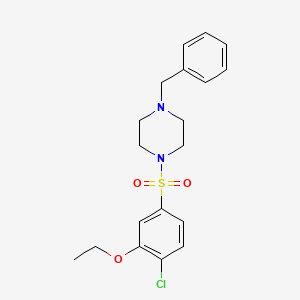

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)
![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)

